1-Tert-butyl-2-azetidinecarboxylic acid
Overview
Description
1-Tert-butyl-2-azetidinecarboxylic acid is a useful research compound. Its molecular formula is C8H15NO2 and its molecular weight is 157.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 167182. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of N-heterocycles via Sulfinimines 1-Tert-butyl-2-azetidinecarboxylic acid plays a significant role in the synthesis of N-heterocycles, a structural motif prevalent in many natural products and therapeutically relevant compounds. The use of chiral sulfinamides, notably tert-butanesulfinamide, has been extensively explored for the asymmetric synthesis of piperidines, pyrrolidines, azetidines, and their fused derivatives. This methodology capitalizes on the stereochemical control afforded by sulfinimines, offering a pathway to diverse and structurally complex N-heterocycles (Philip, Radhika, Saranya, & Anilkumar, 2020).
Environmental Occurrence and Toxicity of Synthetic Phenolic Antioxidants Although not directly related to this compound, the study of synthetic phenolic antioxidants (SPAs), which include compounds with tert-butyl groups, sheds light on the environmental impact and human exposure to chemically related substances. SPAs, such as BHT and DBP, exhibit environmental persistence and potential toxicity, highlighting the importance of understanding the fate and impact of tert-butyl-containing compounds in environmental and biological systems (Liu & Mabury, 2020).
Biodegradation and Fate of Ethyl Tert-butyl Ether (ETBE) Research on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater provides insights into microbial pathways capable of transforming tert-butyl-containing compounds. This knowledge is crucial for assessing the environmental persistence and degradation potential of related substances, including this compound. The identification of microbial genes and pathways involved in the aerobic degradation of ETBE underscores the complexity of biodegradation processes for tert-butyl-containing ethers (Thornton et al., 2020).
Natural Neo Acids and Neo Alkanes Potential for Chemical Preparations
The study of natural neo acids and neo alkanes, including derivatives containing tert-butyl groups, reveals their potential as antioxidants, anticancer, antimicrobial, and antibacterial agents. This research opens up possibilities for the application of this compound and its derivatives in the cosmetic, agronomic, and pharmaceutical industries, showcasing the diverse applications of tert-butyl-containing compounds (Dembitsky, 2006).
Safety and Hazards
The safety information for 1-Tert-butyl-2-azetidinecarboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash thoroughly after handling, wear protective gloves/protective clothing/eye protection/face protection, and if inhaled, remove person to fresh air and keep comfortable for breathing .
Mechanism of Action
Target of Action
The primary targets of 1-Tert-butyl-2-azetidinecarboxylic acid are currently unknown. This compound is a specialty product used in proteomics research
Pharmacokinetics
Its molecular weight is 157.21 , which suggests it may have good bioavailability due to its relatively small size.
Properties
IUPAC Name |
1-tert-butylazetidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)9-5-4-6(9)7(10)11/h6H,4-5H2,1-3H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBAPZLVXNOENB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC1C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60304753 | |
Record name | 1-tert-butyl-2-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18085-38-6 | |
Record name | 1-(1,1-Dimethylethyl)-2-azetidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18085-38-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 167182 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018085386 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 18085-38-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167182 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-tert-butyl-2-azetidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60304753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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